

A Technical Guide to the Discovery and Isolation of 1,5-Dicaffeoylquinic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,5-Dicaffeoylquinic acid*

Cat. No.: B1669657

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dicaffeoylquinic acid (1,5-DCQA) is a naturally occurring phenolic compound belonging to the family of caffeoylquinic acids. It is an ester formed from the condensation of one molecule of quinic acid and two molecules of caffeic acid. Extensive research has highlighted its significant biological activities, including potent antioxidant, neuroprotective, and anti-inflammatory properties. These attributes have positioned 1,5-DCQA as a compound of interest for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the discovery, isolation, characterization, and biological significance of 1,5-DCQA, with a focus on detailed experimental protocols and data presentation for the scientific community.

Natural Occurrence and Discovery

1,5-Dicaffeoylquinic acid is predominantly found in plants belonging to the Asteraceae family. Its discovery is historically linked to the chemical investigation of medicinal plants known for their therapeutic properties. Artichoke (*Cynara cardunculus L. subsp. scolymus (L.) Hegi*) is one of the most well-documented and richest sources of this compound.^[1] Other notable plant sources include *Ainsliaea fragrans*, *Aster scaber*, and *Burdock* (*Arctium lappa L.*).^[2] The identification of 1,5-DCQA and its isomers has been greatly advanced by the development of sophisticated analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).^{[1][3]}

Experimental Protocols for Isolation and Purification

The isolation of **1,5-Dicaffeoylquinic acid** from its natural sources is a multi-step process that typically involves extraction, fractionation, and purification. The following protocols are detailed methodologies for key experiments.

Protocol 1: Extraction and Selective Fractionation from *Cynara cardunculus*

This protocol is adapted from methodologies described for the extraction of caffeoylquinic acids from artichoke.[\[4\]](#)[\[5\]](#)

1. Plant Material Preparation:

- Fresh leaves of *Cynara cardunculus* are harvested, washed, and dried in a ventilated oven at 40°C to a constant weight.
- The dried leaves are then ground into a fine powder.

2. Extraction:

- A sample of the powdered plant material (e.g., 100 g) is macerated with 80% methanol (1 L) at room temperature for 24 hours with continuous stirring.
- The mixture is then filtered, and the residue is re-extracted twice more under the same conditions.
- The collected filtrates are combined and concentrated under reduced pressure at a temperature below 45°C to obtain a crude methanolic extract.

3. Selective Liquid-Liquid Extraction:

- The crude methanolic extract is dissolved in a water-methanol solution with a slightly acidic pH.

- This solution is then subjected to a selective extraction with diethyl ether in a separatory funnel. The organic phase, enriched with **1,5-dicaffeoylquinic acid**, is collected. This step is repeated multiple times to ensure maximum recovery.

Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of 1,5-DCQA using column chromatography, a technique widely used for the separation of phenolic compounds.

1. Stationary Phase and Column Packing:

- A glass column is packed with a suitable stationary phase, such as silica gel or a reversed-phase material like C18 silica gel. The choice of stationary phase depends on the polarity of the target compound and the preceding extraction steps.

2. Mobile Phase and Elution:

- A gradient elution system is typically employed. For reversed-phase chromatography, a common mobile phase consists of a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
- The elution starts with a high proportion of the aqueous phase, and the concentration of the organic solvent is gradually increased to elute compounds with increasing hydrophobicity.

3. Fraction Collection and Analysis:

- Fractions are collected at regular intervals and analyzed by thin-layer chromatography (TLC) or HPLC to identify those containing 1,5-DCQA.
- Fractions containing the pure compound are then pooled and the solvent is evaporated to yield the isolated **1,5-Dicaffeoylquinic acid**.

Protocol 3: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a highly efficient liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing irreversible adsorption of the sample. The following

is a representative protocol.

1. HSCCC Apparatus and Solvent System Selection:

- A preparative HSCCC instrument is used.
- The selection of a suitable two-phase solvent system is critical. A commonly used system for the separation of dicaffeoylquinic acids is a mixture of chloroform, methanol, and water, often in a ratio of 8:8:4 (v/v/v).

2. Separation Procedure:

- The HSCCC column is first entirely filled with the stationary phase (the lower phase of the solvent system).
- The apparatus is then rotated at a specific speed (e.g., 800-1000 rpm), and the mobile phase (the upper phase) is pumped through the column at a defined flow rate.
- Once the hydrodynamic equilibrium is reached, the sample solution (crude or semi-purified extract dissolved in the solvent system) is injected.

3. Fraction Collection and Purity Analysis:

- The effluent from the outlet of the column is continuously monitored with a UV detector (e.g., at 280 nm or 325 nm), and fractions are collected.
- The collected fractions are analyzed by HPLC to determine the purity of the isolated **1,5-Dicaffeoylquinic acid**.

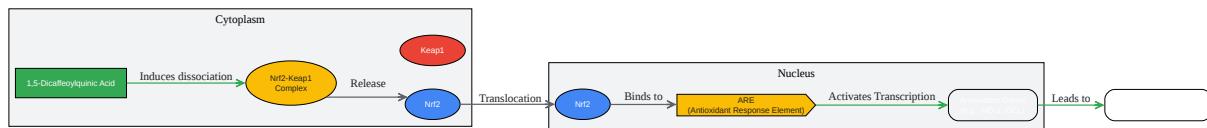
Data Presentation: Quantitative Analysis

The efficiency of different isolation and purification methods can be compared based on the yield and purity of the final product. The following table summarizes representative quantitative data for the isolation of dicaffeoylquinic acids.

Isolation Method	Plant Source	Target Compound(s)	Yield	Purity	Reference
Column Chromatography	Cynara scolymus L. heads	1,5-Di-O-caffeoylquinic acid	3890 mg/kg (of dry matter)	>95% (HPLC)	[1]
High-Speed Counter-Current Chromatography	Ainsliaea fragrans Champ	3,5-dicaffeoylquinic acid	34 mg (from 150 mg crude sample)	98% (HPLC)	
4,5-dicaffeoylquinic acid		17 mg (from 150 mg crude sample)	95% (HPLC)		
Ultrasound-Assisted Extraction followed by HPLC	Cynara cardunculus L. heads	1,5-O-dicaffeoylquinic acid	Not explicitly stated for the pure compound	Not explicitly stated for the pure compound	[4]

Characterization Techniques

The structural elucidation and confirmation of the identity of isolated **1,5-Dicaffeoylquinic acid** are performed using various spectroscopic and spectrometric techniques.

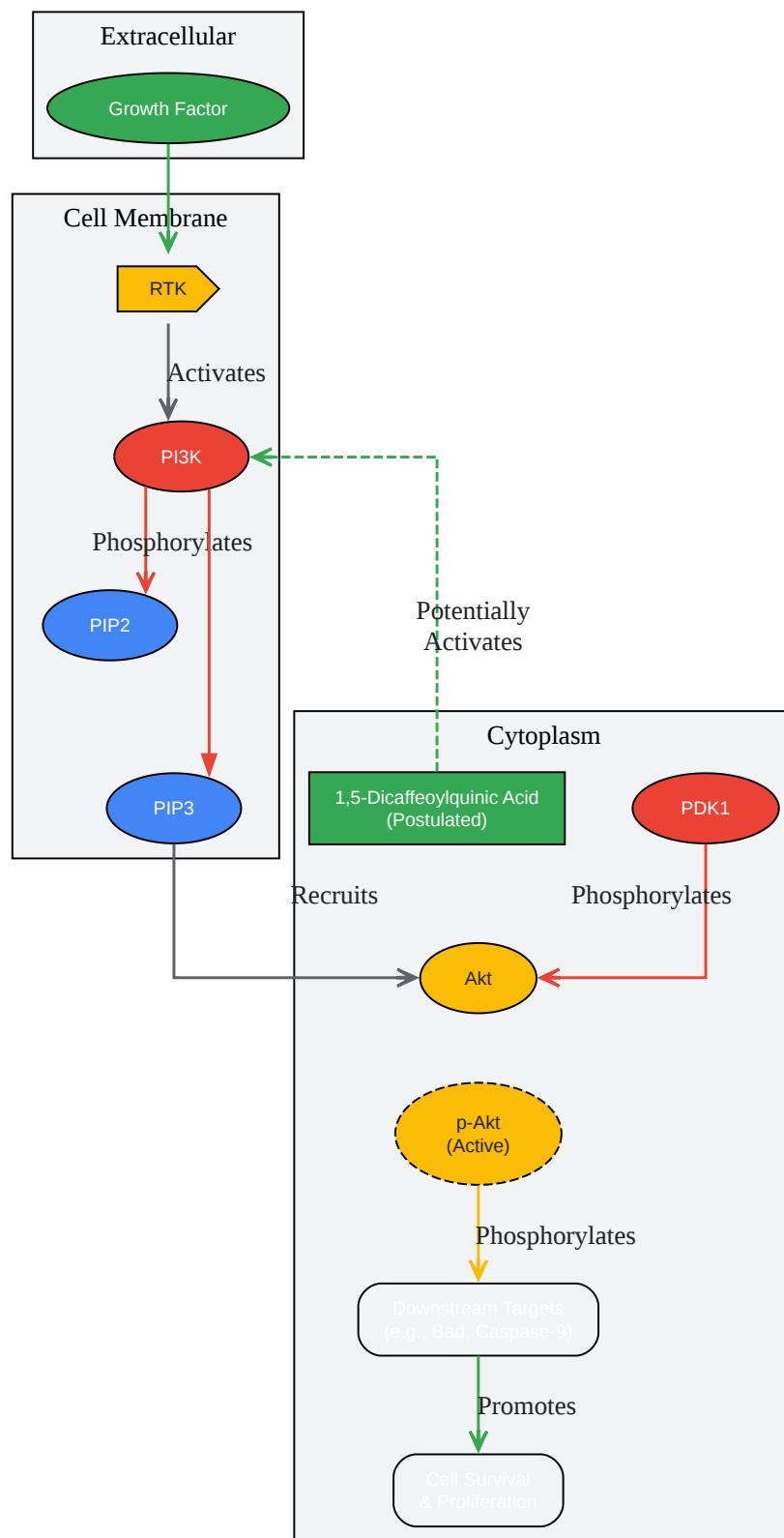

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for the unambiguous assignment of the proton and carbon signals, confirming the connectivity of the caffeoyl and quinic acid moieties.[3]
- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS), is used to determine the molecular weight and fragmentation pattern of the compound, which helps in its identification and differentiation from its isomers.[6][7] The deprotonated molecule $[\text{M}-\text{H}]^-$ at m/z 515 is characteristic of dicaffeoylquinic acids.[6]

Biological Activity and Signaling Pathways

1,5-Dicaffeoylquinic acid has been shown to exert its biological effects through the modulation of key cellular signaling pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like 1,5-DCQA, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.


[Click to download full resolution via product page](#)

Nrf2 signaling pathway activation by **1,5-Dicaffeoylquinic Acid**.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. While direct studies on 1,5-DCQA are limited, its isomer, 3,5-dicaffeoylquinic acid, has been shown to protect cells from oxidative stress-induced apoptosis by activating this pathway.^{[8][9][10]} It is plausible that 1,5-DCQA exerts similar effects. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of PI3K. PI3K then phosphorylates

phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt, which is then phosphorylated and activated by PDK1 and mTORC2. Activated Akt proceeds to phosphorylate a variety of downstream targets, promoting cell survival.

[Click to download full resolution via product page](#)

Postulated activation of the PI3K/Akt signaling pathway by **1,5-Dicaffeoylquinic Acid**.

Conclusion

1,5-Dicaffeoylquinic acid stands out as a promising natural compound with significant therapeutic potential. This guide has provided a comprehensive overview of its discovery, detailed protocols for its isolation and purification, and an insight into its mechanisms of action through key signaling pathways. The presented data and methodologies are intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further investigation into the promising applications of this bioactive molecule. The continued exploration of efficient and scalable isolation techniques, coupled with a deeper understanding of its pharmacological effects, will be crucial in harnessing the full potential of **1,5-Dicaffeoylquinic acid** for human health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Identification and quantification of caffeoylquinic acids and flavonoids from artichoke (*Cynara scolymus* L.) heads, juice, and pomace by HPLC-DAD-ESI/MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of isomeric dicaffeoylquinic acids from *Eleutherococcus senticosus* using HPLC-ESI/TOF/MS and ¹H-NMR methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Response Surface Methodology as an Experimental Strategy for Ultrasound-Assisted Extraction of Phenolic Compounds from Artichoke Heads [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mass spectrometry of 1,3- and 1,5-dicaffeoylquinic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway | Food & Nutrition Research [foodandnutritionresearch.net]

- 9. 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Discovery and Isolation of 1,5-Dicaffeoylquinic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669657#discovery-and-isolation-of-1-5-dicaffeoylquinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com